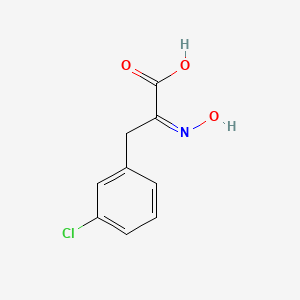

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid

Description

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid is a structurally distinct compound characterized by a propanoic acid backbone substituted with a 3-chlorophenyl group and an N-hydroxyimino functional group. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.62 g/mol . The presence of the N-hydroxyimino group introduces unique tautomeric and hydrogen-bonding properties, distinguishing it from simpler chlorophenyl-substituted propanoic acid derivatives.

Properties

IUPAC Name |

(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWDNUIRWDRNPO-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and nitromethane.

Formation of Nitroalkene: The reaction between 3-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide yields 3-(3-chlorophenyl)-2-nitropropene.

Reduction: The nitro group in 3-(3-chlorophenyl)-2-nitropropene is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The amine is then oxidized to form the corresponding oxime, 3-(3-chlorophenyl)-2-(N-hydroxyimino)propane.

Hydrolysis: Finally, the oxime is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: 3-(3-Chlorophenyl)-2-nitropropanoic acid.

Reduction: 3-(3-Chlorophenyl)-2-aminopropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Amino-Substituted Analogs

- (S)-3-Amino-3-(3-chlorophenyl)propanoic acid (CAS 740794-79-0): Replaces the N-hydroxyimino group with an amino group. Molecular formula C₉H₁₀ClNO₂, molecular weight 199.63 g/mol, and similarity score 0.98 to the target compound .

- 3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 68208-20-8): Features a 2-chlorophenyl substitution and an amino group. Molecular weight 199.63 g/mol, decomposition at ~223°C .

Nitro-Substituted Analogs

- 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS 5678-48-8): Contains a nitro group instead of chlorine. Molecular formula C₉H₁₀N₂O₄, molecular weight 210.19 g/mol .

- (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 444777-67-7): Nitro group at the 3-position. Molecular weight 210.19 g/mol, used in peptide synthesis .

Chlorophenyl Positional Isomers

- (R)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 331763-54-3): 2-chlorophenyl substitution. Similarity score 0.91 .

- 3-(3-Chlorophenyl)propanoic acid (CAS 21640-48-2): Lacks the N-hydroxyimino group. Molecular formula C₉H₉ClO₂, molecular weight 184.62 g/mol .

Hydroxy and Carboxylic Acid Derivatives

- 3-(3-Hydroxyphenyl)propanoic acid (CAS 621-54-5): Hydroxyl group replaces chlorine. Molecular weight 166.17 g/mol, with increased solubility due to polar -OH group .

- Ethyl 2-(3-chlorophenyl)propanoate (Synthetic intermediate): Esterified form of the target compound’s backbone. Synthesized via sulfuric acid-catalyzed esterification .

Key Differences : Hydroxyl groups enhance hydrophilicity, while esterification alters bioavailability and metabolic pathways.

Structural and Property Comparison Table

Biological Activity

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed examination of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H8ClNO3

- CAS Number : 1132-61-2

- Structure : The compound features a chlorophenyl group and a hydroxyimino moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the CtBP (C-terminal binding protein) dehydrogenase activity. CtBP is known to play a role in transcriptional repression and is implicated in various cancers. By inhibiting CtBP, this compound can reverse neoplastic phenotypes and induce apoptosis in cancer cells.

Key Findings:

- IC50 Values : The compound exhibits potent inhibitory activity with an IC50 value of approximately 0.17 μM against CtBP, indicating strong efficacy in disrupting its function in cancer cell lines .

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in cancer models, including breast and colon cancer cell lines, outperforming traditional chemotherapy agents .

Structure-Activity Relationship (SAR)

A series of analogs based on the structure of this compound have been synthesized to explore their biological activities further. The introduction of various substituents on the phenyl ring has shown to modulate the potency of these compounds significantly.

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 3-Chloro | - | 0.17 | High |

| 4-Chloro | - | 0.18 | High |

| 2-Methyl | - | >1 | Low |

The presence of chlorine atoms at specific positions on the phenyl ring enhances the inhibitory potency against CtBP, highlighting the importance of molecular modifications in drug design .

Case Studies

- Cancer Cell Studies : In a study involving HCT-116 colon cancer cells, treatment with this compound resulted in a significant increase in the expression of pro-apoptotic genes and a decrease in cell survival rates .

- Transcriptional Repression Reversal : The compound was shown to restore transcriptional activity of genes repressed by CtBP, such as Bik, indicating its potential role in gene therapy applications .

Antioxidant Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antioxidant activity. It has been shown to reduce reactive oxygen species (ROS) levels in various cell lines, providing a dual mechanism for combating cancer through both direct cytotoxicity and modulation of oxidative stress .

Q & A

Q. What are the optimized synthetic routes for 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound often begins with ester intermediates. For example, methyl 3-(3-chlorophenyl)-2-(N-hydroxyimino)propanoate is synthesized via condensation reactions, achieving 95% yield under controlled conditions (e.g., CDCl₃ solvent, 90–92°C). Key parameters include maintaining anhydrous conditions and precise stoichiometry of reactants. Post-synthesis, recrystallization or column chromatography is recommended for purification. NMR analysis (¹H and ¹³C) is critical for verifying structural integrity, with characteristic peaks at δ 3.84 (s, 3H, ester methyl) and δ 7.28–7.76 (aromatic protons) .

Q. How can researchers validate the compound’s structural identity and purity in academic settings?

Methodological Answer:

- Spectroscopic Techniques: ¹H NMR (250 MHz) and ¹³C NMR (62.5 MHz) in CDCl₃ confirm the presence of the chlorophenyl group, imino protons, and ester/acid functionalities.

- Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS (using non-polar columns) assesses purity, with retention times compared to standards.

- Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (e.g., C₉H₉ClNO₃ requires C 50.84%, H 4.27%, Cl 16.69%) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer:

- Solubility: The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Acidic conditions (pH < 4) enhance aqueous solubility due to protonation of the carboxylic acid group.

- Stability: Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the N-hydroxyimino group. Stability assays (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity in enzyme inhibition studies?

Methodological Answer: The electron-withdrawing chloro group enhances electrophilicity at the imino nitrogen, facilitating covalent interactions with enzyme active sites (e.g., serine proteases). Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict binding affinity. Comparative studies with analogs (e.g., 3-(4-chlorophenyl) derivatives) reveal substituent position-dependent activity shifts .

Q. What computational strategies are employed to model the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., cyclooxygenase-2), using crystal structures (PDB ID: 5KIR) for receptor preparation.

- MD Simulations: GROMACS or AMBER assess dynamic stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models: Correlate substituent effects (Hammett σ constants) with inhibitory potency .

Q. How can structural modifications address discrepancies in bioactivity data across studies?

Methodological Answer: Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Systematic SAR studies should:

Q. What analytical methods resolve conflicting data on the compound’s stability under oxidative stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.